

High-performance liquid chromatography (HPLC) analysis of Mureidomycin analogues

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Compound of Interest

Compound Name: Mureidomycin A

Cat. No.: B15565557

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Application Note: HPLC Analysis of Mureidomycin Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mureidomycins are a class of uridyl peptide nucleoside antibiotics with potent activity against Gram-negative bacteria, including resistant strains of *Pseudomonas aeruginosa*.^{[1][2]} They function by inhibiting the bacterial enzyme *MraY*, a key component in the biosynthesis of peptidoglycan.^[3] The structural diversity of **mureidomycin** analogues, arising from variations in the peptide chain and modifications to the uracil ring, presents a significant challenge and opportunity for antibiotic drug discovery.^{[4][5]} High-performance liquid chromatography (HPLC) is an essential analytical technique for the separation, quantification, and purification of these complex analogues from fermentation broths and for structure-activity relationship (SAR) studies. This application note provides a detailed protocol for the HPLC and UPLC-HRMS analysis of **mureidomycin** analogues produced by *Streptomyces roseosporus*.

Experimental Protocols

Sample Preparation: Fermentation and Extraction

A detailed protocol for the fermentation of *Streptomyces roseosporus* and subsequent extraction of **mureidomycin** analogues is crucial for reproducible HPLC analysis.

a. Fermentation:

- Inoculate a suitable seed medium with spores of *Streptomyces roseosporus* and incubate for 2-3 days.
- Transfer the seed culture to a production medium (e.g., ISP-2) and ferment for 4-8 days.
- Monitor the production of mureidomycins by taking aliquots at different time points for analysis.

b. Extraction:

- Centrifuge the fermentation broth to separate the mycelia from the supernatant.
- The **mureidomycin** analogues are typically found in the culture filtrate (supernatant).
- For analytical purposes, the culture filtrate can often be directly analyzed after filtration through a 0.22 µm filter.
- For preparative purposes or to concentrate the sample, the supernatant can be subjected to solid-phase extraction (SPE) or liquid-liquid extraction. A common method involves adsorption onto an Amberlite XAD-2 resin column, followed by elution with methanol.

Analytical HPLC-MS Method

This method is suitable for the identification and quantification of **mureidomycin** analogues in fermentation extracts.

- Instrumentation: An HPLC system coupled with a high-resolution mass spectrometer (e.g., Q-TOF MS) is recommended for accurate identification.
- Column: ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm particle size.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 mL/min.

- Column Temperature: 45 °C.
- Detection: UV detection at 280 nm and/or mass spectrometry.
- Injection Volume: 5-10 µL.
- Gradient Program:
 - 0-10 min: 0% to 15% B
 - 10-15 min: 15% to 50% B
 - 15-17 min: 50% to 100% B
 - 17-19 min: Hold at 100% B
 - Post-run equilibration is necessary before the next injection.

Preparative HPLC Method

For the isolation of individual **mureidomycin** analogues for further structural elucidation and biological testing.

- Instrumentation: A preparative HPLC system with a fraction collector.
- Column: Zorbax SB-C18, 9.4 × 250 mm, 5 µm particle size.
- Mobile Phase: A suitable gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
- Flow Rate: 2 mL/min.
- Detection: UV detection at 280 nm.
- Loading: The amount of crude extract loaded will depend on the concentration of the target compounds and the column capacity.

Data Presentation

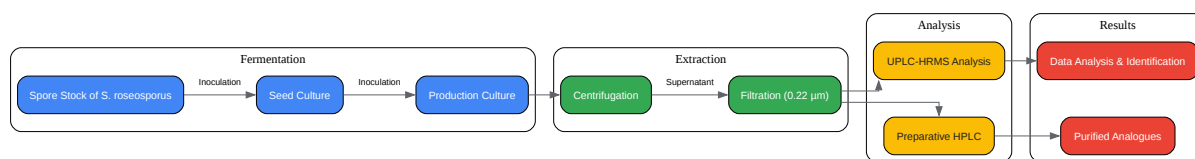
The following table summarizes the mass spectrometric data for various **mureidomycin** analogues identified from *Streptomyces roseosporus*. This data is critical for the identification of known and novel analogues in a sample.

Mureidomycin Analogue	[M+H] ⁺ (m/z)	Reference
Mureidomycin A	841.3218	
Dihydro-Mureidomycin A	843.3340	
Mureidomycin B	899.3246	
N-acetylmureidomycin E	849.3763	
N-acetylmureidomycin I	851.3909	
N-acetylmureidomycin J	851.3909	
Acetylated Mureidomycins (various)	Not specified	

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the cultivation of *Streptomyces roseosporus* to the analysis of **mureidomycin** analogues.

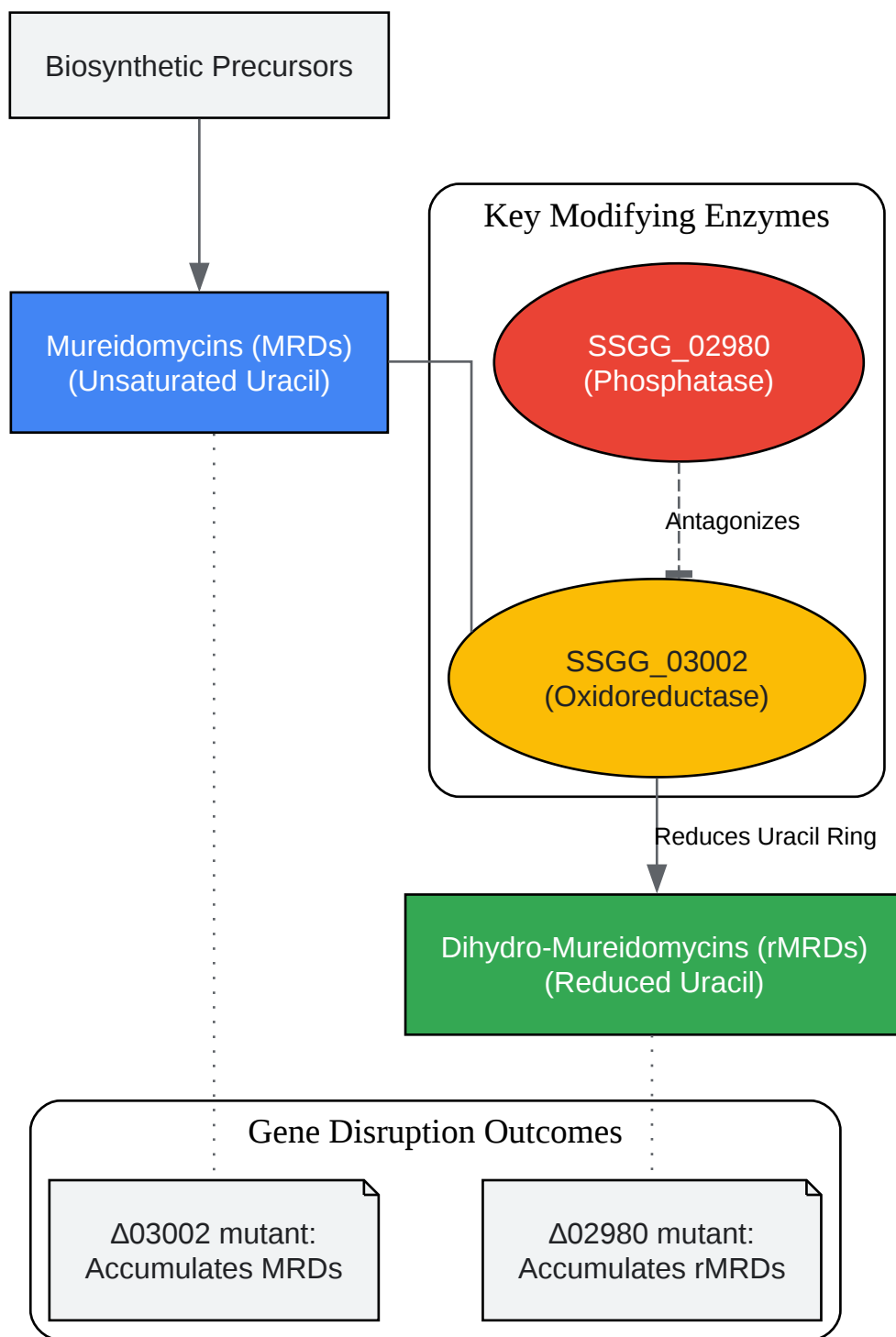


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Caption: Experimental workflow for **Mureidomycin** analysis.

Mureidomycin Biosynthetic Pathway Modification

This diagram illustrates the logical relationship in the biosynthesis of mureidomycin (MRD) and dihydro-mureidomycin (rMRD) analogues based on gene function. Disruption of specific genes leads to the accumulation of different analogue series.



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Caption: Mureidomycin biosynthetic modification pathway.

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